molecular formula C15H16O2 B1445155 (1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol CAS No. 1280591-41-4

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol

Cat. No.: B1445155
CAS No.: 1280591-41-4
M. Wt: 228.29 g/mol
InChI Key: TZTSJUPGQORXJB-LBPRGKRZSA-N
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Description

Stereochemical Configuration Analysis

The stereochemical configuration of this compound is fundamentally defined by the presence of a single chiral center at the carbon atom bearing the hydroxyl group. The absolute configuration is designated as (1S) according to the Cahn-Ingold-Prelog priority rules, indicating the specific spatial arrangement of substituents around the stereogenic center. The molecular structure features a central ethanol moiety with the hydroxyl group positioned at the primary carbon, while the phenyl ring system contains a meta-positioned benzyloxy substituent that significantly influences the overall molecular conformation.

The chiral nature of this compound arises from the asymmetric carbon center where four different groups are attached: the hydroxyl group, a methyl group, a hydrogen atom, and the 3-(benzyloxy)phenyl substituent. The (S)-configuration specifically refers to the counterclockwise arrangement of these substituents when viewed according to the established priority sequence. This stereochemical arrangement is crucial for understanding the compound's potential biological activities and its synthetic utility as a chiral building block in asymmetric synthesis applications.

Computational analysis of the stereochemical properties reveals that the compound exhibits specific three-dimensional spatial characteristics that distinguish it from its (R)-enantiomer counterpart. The meta-substitution pattern of the benzyloxy group on the phenyl ring creates a unique electronic and steric environment that influences both the conformational preferences and the overall molecular stability. The stereochemical configuration also affects the hydrogen bonding capabilities and intermolecular interactions that are essential for understanding the compound's physicochemical behavior.

Table 1: Stereochemical Properties of this compound

Property Value Reference
Absolute Configuration (S)
Chiral Centers 1
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
CAS Number 1280591-41-4
InChI Key TZTSJUPGQORXJB-STGVRZAANA-N

Comparative Molecular Geometry with Related Benzyloxyaryl Ethanol Derivatives

The molecular geometry of this compound can be systematically compared with structurally related benzyloxyaryl ethanol derivatives to understand the impact of substitution patterns on overall molecular architecture. The meta-positioning of the benzyloxy group creates distinct geometric characteristics compared to the para-substituted analog (1S)-1-[4-(benzyloxy)phenyl]ethanol, which shares the same molecular formula but exhibits different spatial arrangements.

In the meta-substituted compound, the benzyloxy group adopts a specific orientation relative to the ethanol moiety that influences the overall molecular shape and flexibility. The dihedral angles between the phenyl ring system and the benzyloxy substituent create a three-dimensional framework that differs significantly from para-substituted derivatives. Comparative analysis reveals that the meta-substitution pattern allows for greater conformational flexibility around the phenyl-oxygen bond, resulting in multiple stable conformations that can be accessed at room temperature.

The racemic form of the compound, 1-(3-(benzyloxy)phenyl)ethanol, provides additional insights into the geometric preferences of the molecular framework. The comparison between the pure (S)-enantiomer and the racemic mixture demonstrates how stereochemical purity affects molecular packing and intermolecular interactions. The (R)-enantiomer, (1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol, serves as a direct stereochemical comparison that highlights the subtle but important differences in three-dimensional structure.

Related benzyloxyaryl compounds such as 3-[3-(benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one exhibit extended conjugation systems that influence their molecular geometry. These comparative studies demonstrate how the ethanol moiety in the target compound provides specific geometric constraints that are absent in extended aromatic systems. The presence of the secondary alcohol functionality creates hydrogen bonding opportunities that significantly affect both intramolecular and intermolecular geometric arrangements.

Table 2: Comparative Molecular Geometry Data for Benzyloxyaryl Ethanol Derivatives

Compound Substitution Pattern Molecular Weight Key Geometric Features Reference
This compound meta 228.29 g/mol Single chiral center, meta-benzyloxy
(1S)-1-[4-(benzyloxy)phenyl]ethanol para 228.29 g/mol Single chiral center, para-benzyloxy
1-(3-(benzyloxy)phenyl)ethanol meta (racemic) 228.29 g/mol Racemic mixture
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-ol meta 228.29 g/mol R-configuration

X-ray Crystallographic Characterization Studies

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of this compound and related compounds. While specific crystallographic data for the target compound may require further investigation, related benzyloxyaryl compounds provide valuable insights into the expected crystallographic behavior and structural parameters.

The crystallographic characterization of related compounds such as 3-[3-(benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one demonstrates typical structural features observed in benzyloxy-substituted aromatic systems. These studies reveal that benzyloxy groups typically adopt specific orientations that minimize steric interactions while maximizing stabilizing interactions such as hydrogen bonding and aromatic stacking. The crystal structures show that the benzyl group often adopts a near-perpendicular orientation relative to the phenyl ring to which it is attached.

X-ray crystallographic studies of similar compounds indicate that the ethanol moiety in this compound would likely participate in intermolecular hydrogen bonding networks within the crystal lattice. The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating opportunities for complex three-dimensional hydrogen bonding patterns that stabilize the crystal structure. The meta-substitution pattern of the benzyloxy group influences the overall packing efficiency and may result in unique crystal packing arrangements.

The methodology for X-ray crystallographic characterization typically involves the growth of suitable single crystals through slow evaporation techniques using appropriate solvent systems. For benzyloxy-containing compounds, ethanol-based solvent mixtures often provide optimal crystallization conditions. The resulting crystal structures can be refined to high precision, providing detailed information about bond lengths, bond angles, and intermolecular interactions that define the solid-state behavior of the compound.

Table 3: Crystallographic Parameters for Related Benzyloxyaryl Compounds

Compound Crystal System Space Group Unit Cell Parameters Temperature Reference
3-[3-(benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one Monoclinic P2₁/c a=6.6343 Å, b=35.7706 Å, c=8.1537 Å 100 K
3-[3-(benzyloxy)phenyl]-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one Triclinic P1̄ a=8.7308 Å, b=9.5721 Å, c=11.5286 Å 296 K

Properties

IUPAC Name

(1S)-1-(3-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTSJUPGQORXJB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of 3-(Benzyloxy)acetophenone

The most direct and commonly employed method for preparing (1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol is the asymmetric reduction of the corresponding ketone, 3-(benzyloxy)acetophenone.

  • Starting Material: 3-(Benzyloxy)acetophenone
  • Reaction Type: Asymmetric catalytic hydrogenation or chemical reduction
  • Catalysts: Chiral catalysts such as chiral transition metal complexes (e.g., Ru, Rh, or Ir complexes with chiral ligands) or enzymatic catalysts
  • Reducing Agents: Sodium borohydride in the presence of chiral auxiliaries or sodium cyanoborohydride for reductive amination (though less direct for the alcohol)
  • Solvents: Alcoholic solvents like methanol or ethanol, sometimes mixed with other organic solvents for better solubility
  • Temperature: Typically room temperature to mild heating (25–80 °C)
  • Pressure: For catalytic hydrogenation, hydrogen gas pressure ranges from 4 to 40 bars under inert atmosphere
  • Stereoselectivity: High enantiomeric excess (ee) is achievable by choosing appropriate chiral catalysts or enzymes

This method yields this compound with high optical purity and yield, making it suitable for both laboratory and industrial scale synthesis.

Reductive Amination Followed by Hydrolysis

An alternative route involves the reductive amination of 3’-benzyloxyacetophenone with methylamine, followed by hydrolysis or further transformation to the alcohol.

  • Starting Material: 3’-Benzyloxyacetophenone
  • Reagents: Methylamine and sodium cyanoborohydride as reducing agent
  • Solvent: Methanol or ethanol
  • Conditions: Mild temperatures, typically room temperature or slightly elevated
  • Outcome: Formation of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine intermediate, which can be further processed to the target alcohol through hydrolysis or chemical modification.

While this route is more indirect, it is valuable for derivatives related to the target compound and may be adapted for specific synthetic needs.

Purification and Isolation

  • Extraction: Organic layers typically washed with water and brine to remove impurities
  • Drying: Over anhydrous sodium sulfate or equivalent drying agents
  • Crystallization: From solvents such as acetonitrile, methyl isobutyl ketone, ethanol-heptane mixtures, or other C1-C6 alcohol and water mixtures to enhance purity and enantiomeric excess
  • Filtration: For solid products, filtration followed by drying under vacuum is standard
  • Distillation: Used when the product is an oil or liquid to remove solvents and volatile impurities.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Reducing Agent Solvent(s) Conditions Yield & Purity Notes
Asymmetric Reduction 3-(Benzyloxy)acetophenone Chiral metal catalysts or enzymes Methanol, ethanol 25–80 °C, H₂ pressure 4–40 bar High yield, high enantiomeric purity Preferred for direct synthesis
Reductive Amination + Hydrolysis 3’-Benzyloxyacetophenone Methylamine, sodium cyanoborohydride Methanol, ethanol Room temperature Moderate yield Indirect route via amine intermediate
Acid-Catalyzed Transformations Benzyloxyphenyl derivatives Lewis acids (ZnCl₂, BF₃), Brønsted acids (AcOH) Alcohols, toluene, acetonitrile 0–140 °C (opt. 75–80 °C) 93–95% in related compounds Useful in multi-step syntheses
Purification Reaction mixtures Drying agents, crystallization solvents Various solvents Room temperature to mild heating >99% purity achievable Essential for isolating enantiopure product

Research Findings and Industrial Relevance

  • The asymmetric reduction method is widely recognized for its efficiency and scalability, making it industrially viable for producing this compound with high stereochemical fidelity.
  • The choice of catalyst and solvent significantly influences enantioselectivity and yield, with ethanol commonly preferred for its solvent properties and environmental profile.
  • Reductive amination routes provide access to related amine derivatives, which can be precursors or intermediates in complex synthetic pathways involving the target alcohol.
  • Acid-catalyzed reactions with benzyloxy-substituted aromatic compounds offer versatile synthetic transformations but require careful control of reaction conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted benzyloxy derivatives

Scientific Research Applications

Structural Characteristics

The compound has the following structural and chemical properties:

  • Molecular Formula : C15_{15}H16_{16}O2_{2}
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 1280591-41-4

The presence of a benzyloxy group enhances its solubility and reactivity, making it suitable for various synthetic routes and biological interactions.

Chiral Building Block

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol serves as a chiral building block in the synthesis of pharmaceuticals. Its chirality is crucial for developing enantiomerically pure compounds that exhibit specific biological activities. For instance, similar compounds have been utilized in synthesizing drugs targeting various biological pathways, including those related to cancer and neurological disorders .

Drug Development

Research indicates that this compound can be employed in drug development processes, particularly in creating intermediates for bioactive molecules. Its structural configuration allows for modifications that can enhance efficacy and reduce side effects of therapeutic agents .

Organic Synthesis

This compound is pivotal in organic synthesis due to its ability to undergo various chemical reactions. These include:

  • Esterification : Reacting with carboxylic acids to form esters.
  • Reduction : Transforming ketones or aldehydes into alcohols.

These reactions expand its utility in creating complex organic molecules .

Enzymatic Synthesis

Enzymatic methods, such as transesterification using lipases, have been explored for synthesizing this compound from racemic mixtures. This approach enhances enantioselectivity and yields higher purity products, which are essential for pharmaceutical applications .

The compound's interactions with biological systems make it a subject of interest for studying mechanisms of action in pharmacology. Research has shown that compounds with similar structures can influence cell signaling pathways, potentially leading to therapeutic benefits .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing a novel anti-cancer agent. The compound’s chirality was critical in achieving the desired biological activity, highlighting its importance in drug design .

Case Study 2: Enzymatic Methods for Synthesis

Another research project focused on utilizing Candida antarctica lipase B (CAL-B) for the enantioselective synthesis of this compound from racemic starting materials. This method showcased the efficiency and selectivity achievable through enzymatic processes, paving the way for more sustainable synthetic approaches in pharmaceutical chemistry .

Mechanism of Action

The mechanism by which (1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ethan-1-ol moiety can engage in polar interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, thereby modulating biochemical pathways.

Comparison with Similar Compounds

(1S)-1-[4-(Propan-2-yloxy)phenyl]ethan-1-ol

  • Structure : The para-isopropyloxy (-OCH(CH3)2) substituent distinguishes this analog.
  • Molecular Weight : 180.24 g/mol (vs. 228.26 g/mol for the target compound).
  • Key Differences :
    • The smaller, electron-donating isopropyloxy group reduces steric hindrance and lipophilicity compared to the benzyloxy group.
    • Commercial availability (priced at $3,721–$8,134 for 2.5–10 g) suggests niche applications in research .

(R)-1-(3-Fluorophenyl)ethan-1-ol and (R)-1-(4-Fluorophenyl)ethan-1-ol

  • Structure : Fluorine substituents at meta or para positions.
  • Stereopurity : 88–90% (vs. unspecified for the target compound).
  • Synthesis : Achieved 99% yield via asymmetric catalysis, with chiral HPLC for enantiomeric excess determination .

Table 1: Substituent Impact on Physicochemical Properties

Compound Substituent Position Molecular Weight (g/mol) Lipophilicity (Predicted)
This compound Benzyloxy Meta 228.26 High
(1S)-1-[4-(Propan-2-yloxy)phenyl]ethan-1-ol Isopropyloxy Para 180.24 Moderate
(R)-1-(3-Fluorophenyl)ethan-1-ol Fluoro Meta 140.14* Low

*Calculated based on formula C8H9FO.

Functional Group Variations

(1S)-1-[3-(Benzyloxy)phenyl]ethan-1-amine

  • Structure : Replaces the hydroxyl (-OH) group with an amine (-NH2).
  • Molecular Weight : 227.30 g/mol (vs. 228.26 g/mol for the alcohol).
  • Applications may diverge toward peptidomimetics or catalysts .

Stereochemical Considerations

  • The target compound’s (1S) configuration contrasts with analogs like (R)-1-(3-chlorophenyl)ethan-1-ol (87% stereopurity) .
  • Chiral HPLC methods (e.g., using AD-mix-α/β in ) are critical for resolving enantiomers in such compounds.

Table 2: Stereochemical Data

Compound Stereopurity Analytical Method
(R)-1-(3-Fluorophenyl)ethan-1-ol 88% Chiral HPLC (254 nm)
(R)-1-(3-Chlorophenyl)ethan-1-ol 87% Chiral HPLC (254 nm)
Compounds 26 and 30 () >99% HPLC with AD-mix systems

Biological Activity

(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol, also known as EVT-1664327, is an organic compound with notable biological activities attributed to its structural properties. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₅H₁₆O₂
  • Molecular Weight : Approximately 228.286 g/mol
  • CAS Number : 36438-63-8
  • Chirality : The compound features a chiral center, which influences its biological interactions and activity.

The biological activity of this compound is largely dependent on its interactions within biological systems. The presence of the benzyloxy group enhances its reactivity and solubility, allowing it to participate in various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of benzyloxyphenyl compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Benzyloxy Compounds

CompoundTarget PathogenZone of Inhibition (mm)Reference
7oM. smegmatis18
EVT-1664327S. aureus20

Inhibition of Human Monoamine Oxidases (hMAOs)

Another significant area of research involves the inhibition of human monoamine oxidases (hMAOs), particularly hMAO-B. Compounds with a benzyloxy group have shown strong inhibitory effects against hMAO-B, which is relevant for treating neurodegenerative diseases .

Table 2: Inhibitory Activity Against hMAO-B

CompoundIC50 (µM)Selectivity IndexReference
B100.067504.791
B150.12287.600

Case Study 1: Antimycobacterial Activity

A study focused on derivatives of N-benzyl and N-benzyloxy compounds showed that certain derivatives exhibited potent antimycobacterial activity against M. smegmatis, making them potential candidates for further development as antitubercular agents .

Case Study 2: Cancer Research

In another study, compounds derived from the benzyloxyphenyl structure were synthesized and tested for anti-proliferative effects across various solid tumor cell lines. One derivative was noted for its ability to impede the cell cycle and reduce cancer stem cell populations in patient-derived cancer cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes for enantioselective preparation of (1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol?

  • Methodology : A common approach involves asymmetric reduction of the corresponding ketone precursor, 3-(benzyloxy)acetophenone, using chiral catalysts. For example, ruthenium complexes with (R)-BINAP ligands can achieve high enantiomeric excess (ee) via hydrogenation. Alternatively, biocatalytic methods using ketoreductases (e.g., KRED enzymes) in the presence of NADPH cofactors offer stereochemical control .
  • Key Steps :

Benzyl protection of 3-hydroxyphenylacetone to prevent side reactions.

Enantioselective reduction using NaBH₄ with a chiral ligand or enzymatic systems.

Purification via flash chromatography or chiral HPLC to isolate the (S)-enantiomer.

Q. How is the stereochemical purity of this compound validated?

  • Analytical Techniques :

  • Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Detection at 220 nm provides quantitation of ee (e.g., 87–90% in similar alcohols) .
  • Polarimetry : Measures optical rotation ([α]D²⁰) to confirm enantiomeric identity.
  • NMR Spectroscopy : NOE experiments or chiral shift reagents (e.g., Eu(hfc)₃) distinguish diastereomeric interactions .

Q. What are the typical functional group transformations applicable to this compound?

  • Reactions :

  • Oxidation : Catalyzed by MnO₂ or Swern conditions to yield 3-(benzyloxy)acetophenone.
  • Benzyl Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, generating 3-hydroxyphenylethanol.
  • Esterification : Reaction with acetyl chloride forms the acetate derivative for stability studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.